Tgx-221

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

TGX-221 Selectivity and Key Quantitative Data

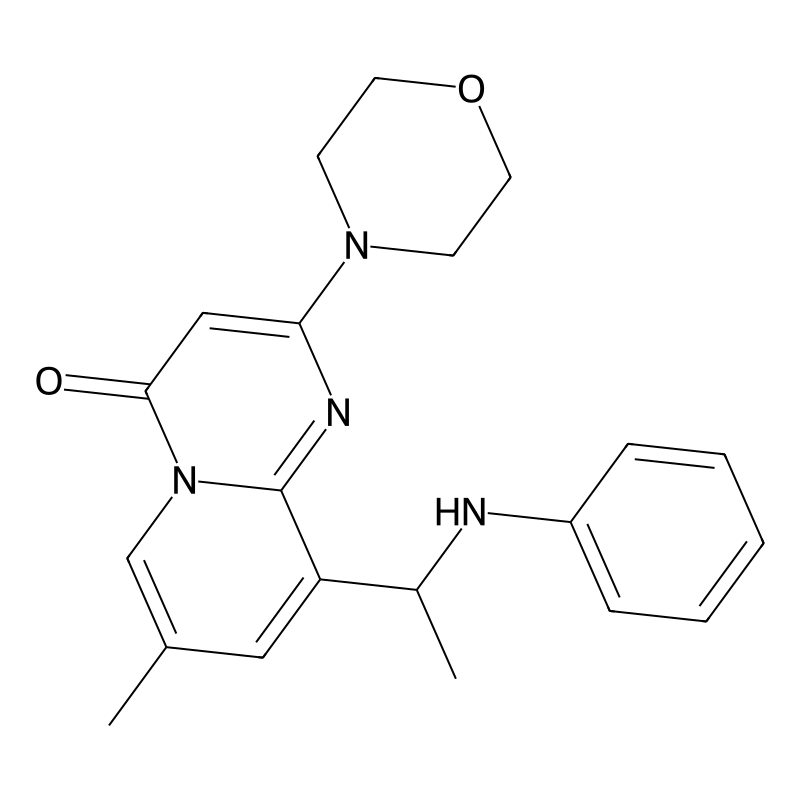

TGX-221 is a potent and selective small-molecule inhibitor of the Class IA phosphoinositide 3-kinase (PI3K) catalytic subunit p110β [1] [2]. Its core structure is based on a pyrido[1,2-a]pyrimidinone scaffold [3].

The table below summarizes its potency and selectivity against different PI3K isoforms from key studies:

| PI3K Isoform | IC₅₀ (Cell-free assay) | Selectivity (vs. p110β) | Reference / Context |

|---|---|---|---|

| p110β | 5 nM / 8.5 nM | - | [1] [2] |

| p110δ | 100 nM / 211 nM | 20-40 fold less selective | [1] [2] |

| p110α | 10,000 nM (>10,000 nM) | ~1000-2000 fold less selective | [1] [2] [3] |

| p110γ | >10,000 nM | ~2000 fold less selective | [2] |

The high selectivity for p110β is attributed to specific interactions within the enzyme's ATP-binding pocket. Molecular modelling and comparative model analyses suggest that the core pyrido[1,2-a]pyrimidinone scaffold fits optimally into the p110β binding site [3]. The pendant phenethylamine group of this compound is proposed to bind into a specificity pocket unique to the p110β isoform, which is a critical determinant for its high selectivity [3].

Research on this compound analogues has explored modifications to the linker and pendant rings. Replacing the core oxygen with a CH₂NH-type linker maintains binding into the specificity pocket, but the steric tolerance for substituents on the pendant ring is limited, with the 2-position being most favorable for substitution [3].

Biological Efficacy in Disease Models

This compound demonstrates potent biological activity in various cellular and animal models, particularly in contexts where p110β signaling is critical, such as in PTEN-deficient settings [1] [4] [2].

| Cancer Cell Line / Model | Observed Effect / IC₅₀ | Key Finding / Context |

|---|---|---|

| PC3 (Prostate Cancer, PTEN-deficient) | IC₅₀: 10-35.6 µM [1] [2] | Inhibits Akt phosphorylation at Ser473 [2]. |

| LNCaP (Prostate Cancer) | IC₅₀: 3.98 µM [1] | Confirms potency in hormone-sensitive model. |

| U87/U251 (Glioblastoma) | IC₅₀: ~40-100 µM [5] | Inhibits proliferation, induces apoptosis, blocks migration/invasion [5]. |

| A498 (Renal Cell Carcinoma, VHL/SETD2 mut) | Selective inhibition [4] | Suppresses HIF2α, inhibits tumorigenesis in vivo [4]. |

| EBA Model (Autoimmune Skin Disease) | Topical application effective [6] | Impairs neutrophil activation, reduces clinical disease manifestation [6]. |

Detailed Experimental Protocols

To help you apply these findings in a laboratory setting, here are detailed methodologies for key experiments cited in the research.

Cell Proliferation Assay (CCK-8)

- Source: [5]

- Cell Lines: U87 and U251 glioblastoma cells.

- Procedure:

- Seed approximately 8×10³ cells in 100 µL of DMEM per well of a 96-well plate.

- Allow cells to attach overnight.

- Add this compound to the medium at varying concentrations (e.g., 0-100 µM).

- Incubate for a designated time (e.g., 24, 48, 72 hours).

- Add 100 µL of fresh medium containing 5 µL of CCK-8 solution to each well.

- Incubate at 37°C for 30 minutes.

- Measure the absorbance at 450 nm using a spectrophotometric plate reader.

- Data Analysis: Calculate cell viability relative to the control (DMSO-treated) groups. The IC₅₀ value for this compound was approximately 40 µM in U87 cells and 100 µM in U251 cells [5].

Cell Cycle Distribution Analysis by Flow Cytometry

- Source: [5]

- Cell Lines: U87 and U251 glioblastoma cells.

- Procedure:

- Treat cells with this compound for 48 hours.

- Trypsinize, collect by centrifugation (1,000 rpm for 5 min), and rinse with cold PBS.

- Follow the manufacturer's instructions for a cell cycle kit (e.g., from MultiSciences Biotech).

- Analyze the DNA content of the cells using a flow cytometer (e.g., Becton-Dickinson).

- Data Analysis: Use software like FlowJo to determine the percentage of cells in G1, S, and G2 phases. This compound treatment increased the percentage of cells in G1 phase and decreased the percentage in S and G2 phases, indicating proliferation inhibition [5].

In Vivo Xenograft Tumorigenesis Assay

- Source: [4]

- Animal Model: Mice injected with A498 renal cell carcinoma cells (which have VHL and SETD2 mutations).

- Procedure:

- Establish xenograft tumors by subcutaneously injecting A498 cells into mice.

- Administer this compound to the treatment group.

- Monitor and measure tumor growth over time.

- Data Analysis: Compare tumor size and growth rate between treated and control groups. This compound significantly inhibited the growth of A498 xenografts, demonstrating its in vivo efficacy and selectivity for tumors with specific genetic backgrounds [4].

Signaling Pathway and Experimental Workflow

The following diagram, defined using the DOT language, illustrates the core signaling pathway targeted by this compound and its downstream cellular consequences, integrating the key experimental workflows.

Diagram 1: this compound inhibits the PI3Kβ/Akt pathway, impacting key cellular processes measured by standard assays.

Research Implications and Future Directions

The accumulated data underscores this compound's value as a research tool and its potential as a therapeutic agent, particularly for cancers with specific genetic vulnerabilities.

- Targeting Genetic Dependencies: The efficacy of this compound in PTEN-deficient models and in renal cell carcinoma with VHL and SETD2 mutations suggests a promising strategy for targeted therapy [4] [2]. This highlights the potential of using genetic markers to identify patient populations most likely to respond to p110β inhibition.

- Therapeutic Repurposing: The positive results from topical application in an autoimmune skin disease model (EBA) indicate that the utility of p110β inhibitors may extend beyond oncology [6]. This opens avenues for research in other inflammatory conditions driven by immune complex activation of neutrophils.

- Ongoing SAR Optimization: The exploration of this compound analogues demonstrates that there is still room for medicinal chemistry efforts to improve potency, selectivity, or physicochemical properties [3]. Modifying the linker and pendant rings could lead to next-generation inhibitors with refined profiles.

References

- 1. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | Keap1-Nrf2 Interaction Inhibitor [medchemexpress.com]

- 3. Exploring the isoform selectivity of this compound related pyrido ... [pubmed.ncbi.nlm.nih.gov]

- 4. PI3Kβ Inhibitor TGX221 Selectively Inhibits Renal Cell ... [nature.com]

- 5. This compound inhibits proliferation and induces apoptosis in ... [pmc.ncbi.nlm.nih.gov]

- 6. Topical Application of the PI3Kβ-Selective Small Molecule ... [frontiersin.org]

Comprehensive Technical Guide: The Role of PI3K p110β in Cancer Signaling

Introduction to PI3K p110β in Cancer Biology

The phosphoinositide 3-kinase (PI3K) pathway represents one of the most frequently dysregulated signaling cascades in human cancers, functioning as a master regulator of cell survival, proliferation, metabolism, and migration. Among the class IA catalytic subunits, p110β (encoded by PIK3CB) has emerged as a critical isoform with distinct functions in both physiological and pathological contexts. Unlike its more commonly mutated counterpart p110α, p110β plays specialized roles in tumorigenesis, particularly in cancers characterized by PTEN loss or other specific genetic alterations. Recent research has revealed that p110β exhibits unique regulatory mechanisms, subcellular localization patterns, and functional attributes that distinguish it from other PI3K isoforms. This whitepaper provides a comprehensive technical overview of p110β's role in cancer signaling, drawing upon current literature to elucidate its molecular functions, pathological mechanisms, and therapeutic targeting strategies. The development of isoform-selective inhibitors has further highlighted the clinical potential of targeting p110β in specific cancer contexts, offering opportunities for more precise therapeutic interventions with potentially reduced toxicity profiles compared to pan-PI3K inhibitors.

Molecular Characterization of PI3K p110β

Structural Features and Isoform Comparison

PI3K p110β is a class IA catalytic subunit that heterodimerizes primarily with p85 regulatory subunits to form a functional lipid kinase. While p110β shares significant sequence homology with other class IA isoforms, several structural distinctions underpin its unique functional properties:

Nuclear localization signal: p110β contains a nuclear localization sequence (310KVNTTKSTK318) within its C2 domain that is absent in p110α, facilitating its translocation to the nuclear compartment and enabling distinct nuclear functions [1]. This differential subcellular localization was demonstrated through GFP-fusion protein studies showing p110β's nuclear localization in HEK293 cells, while p110α remained exclusively cytoplasmic under the same conditions [2].

GPCR interaction domain: p110β possesses a unique C2-helical linker region (514KAAEIASSDSANVSSRGGKKFLPV537) that mediates interaction with Gβγ subunits of G-protein coupled receptors (GPCRs), enabling activation through this signaling axis [1]. This structural specialization allows p110β to respond to different upstream signals compared to p110α, which is primarily activated by receptor tyrosine kinases (RTKs) [1].

Regulatory subunit interactions: p110β forms three inhibitory contacts with p85β regulatory subunits (nSH2/iSH2/cSH2 domains), compared to only two contacts between p110α and p85α, suggesting differential regulatory mechanisms governing basal activity and activation kinetics [1].

The table below summarizes key distinctions between p110β and other class I PI3K catalytic subunits:

Table 1: Comparative Analysis of Class I PI3K Catalytic Subunits

| Feature | p110α | p110β | p110δ | p110γ |

|---|---|---|---|---|

| Encoding Gene | PIK3CA | PIK3CB | PIK3CD | PIK3CG |

| Tissue Expression | Ubiquitous | Ubiquitous | Hematopoietic cells | Leukocytes |

| Primary Activators | RTKs, Ras | GPCRs, Rho GTPases | Antigen receptors | GPCRs |

| Nuclear Localization | No | Yes (NLS-dependent) | Limited | Limited |

| Cancer Mutations | Frequent (∼30% of cancers) | Rare (primarily amplification) | Rare in solid tumors | Rare in solid tumors |

| Key Physiological Functions | Insulin signaling, angiogenesis, glucose metabolism | Platelet function, DNA replication, cell mitosis | Immune cell function | Immune cell migration, inflammation |

Expression Patterns and Regulatory Mechanisms

p110β exhibits ubiquitous expression across tissues, similar to p110α but distinct from the hematopoietically-restricted p110δ and p110γ isoforms [3]. The regulation of p110β activity occurs through multiple interconnected mechanisms:

GPCR-mediated activation: p110β serves as a primary link between GPCR signaling and PI3K pathway activation, responding to various extracellular stimuli that engage G-protein coupled receptors [1]. This activation mechanism is particularly relevant in cancers driven by hormonal signals or chemokine pathways.

Regulatory subunit control: The p85 regulatory subunits maintain p110β in an autoinhibited state under basal conditions, with release of this inhibition occurring upon engagement of phosphorylated tyrosine motifs on activated receptors or adaptor proteins [4].

Small GTPase interactions: p110β can be activated by Rho-family GTPases (RAC1/CDC42), providing an additional layer of regulation that connects cytoskeletal dynamics with lipid signaling [1].

Dimerization capabilities: Recent evidence indicates that p110α and p110β can form heterodimers upon serum stimulation in NIH3T3 cells, with this association dependent on the p85 regulatory subunit and regulated by PTEN [1]. This inter-isoform collaboration adds complexity to PI3K signaling architecture.

Mechanisms of p110β in Oncogenesis

Unique Role in PTEN-Deficient Cancers

The most extensively characterized oncogenic function of p110β relates to its essential role in tumors with PTEN loss, a common occurrence in many advanced cancers. Multiple lines of evidence support this specific dependency:

Genetic validation: Pioneering studies demonstrated that genetic ablation of p110β, but not p110α, inhibits tumor formation driven by Pten loss in mouse prostate cancer models [5] [1]. This isoform-specific essentiality highlights the non-redundant functions of p110β in this context.

Pharmacological confirmation: The p110β-selective inhibitor KIN-193 demonstrated efficacy specifically in blocking AKT signaling and tumor growth in PTEN-deficient models [5]. Broad profiling across 422 human tumor cell lines revealed that PTEN mutation status strongly correlated with sensitivity to KIN-193 (35% of PTEN-mutant lines vs. 16% of wild-type lines were sensitive, p=0.0014) [5].

Mechanistic insights: In PTEN-deficient cells, p110β appears to be the primary driver of PIP3 production and AKT activation, possibly due to differential regulation by the remaining PTEN or complementary lipid phosphatase activities [5] [1].

The diagram below illustrates the central role of p110β in PTEN-deficient cancers:

Diagram 1: p110β becomes essential in PTEN-deficient cancers due to unchecked PIP3 accumulation and AKT activation.

Kinase-Independent Functions and Novel Mechanisms

Beyond its canonical lipid kinase activity, p110β exhibits several kinase-independent functions that contribute to its oncogenic potential:

Nuclear functions: p110β's nuclear localization enables participation in DNA replication and chromosome segregation during mitosis [1]. These functions may involve scaffolding interactions rather than catalytic activity, as evidenced by studies showing kinase-dead p110β mutants can still support certain nuclear functions.

Autophagy regulation: p110β promotes autophagy through a mechanism that requires its scaffolding function but not its kinase activity, involving direct interaction with small GTPase Rab5 in response to growth factor withdrawal [1]. This non-catalytic role in cellular stress response may contribute to therapeutic resistance.

Metabolic adaptations: p110β plays distinct roles in cellular metabolism, with studies indicating involvement in both insulin signaling and specific metabolic pathways that may support tumor growth under nutrient stress [3] [1].

Tissue-Specific Oncogenic Roles

The oncogenic functions of p110β manifest differently across cancer types, reflecting tissue-specific signaling contexts:

Prostate cancer: p110β is aberrantly overexpressed in advanced prostate cancers and is critical for development and progression of castration-resistant disease [1]. The androgen receptor signaling axis intersects with p110β activity, creating therapeutic vulnerabilities.

Glioblastoma: In glioblastoma multiforme, p110β synergizes with JNK signaling to regulate cell proliferation and migration through coordinated effects on Akt and FAK phosphorylation [6]. Combined inhibition of p110β and JNK demonstrated synergistic effects in vitro and in xenograft models.

Breast cancer: While p110α dominates in HER2-driven breast cancer, p110β plays important roles in specific subtypes, particularly those with PTEN deficiency or specific molecular features [1].

Multidrug resistance: Recent evidence indicates that inhibition of p110α and p110β can overcome P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2)-mediated multidrug resistance (MDR) in cancer, independent of AKT inactivation [7]. This novel function suggests broader therapeutic applications for p110β inhibitors beyond direct antitumor effects.

Therapeutic Targeting of p110β

p110β-Selective Inhibitors and Clinical Development

The development of isoform-selective PI3K inhibitors represents a strategic approach to enhance therapeutic efficacy while minimizing toxicity. Several p110β-selective inhibitors have been developed and characterized:

KIN-193: This potent and selective p110β inhibitor (IC50 of 0.69 nM) demonstrates 200-fold selectivity over p110α, 20-fold over p110δ, and 70-fold over p110γ [5]. It shows efficacy in blocking AKT signaling and tumor growth in PTEN-deficient models, with broad profiling across 422 human tumor cell lines confirming correlation between PTEN mutation status and response.

TGX-221: Originally characterized as a p110β-selective inhibitor for antithrombotic applications, this compound served as a structural template for further inhibitor optimization [5]. Its use has been instrumental in defining p110β's role in platelet physiology and thrombosis.

Clinical-stage compounds: While several p110β-selective inhibitors have entered clinical development, most remain in early-phase trials. The clinical progress has been guided by preclinical data supporting their application in PTEN-deficient malignancies.

The table below summarizes key characteristics of representative p110β-selective inhibitors:

Table 2: Pharmacological Properties of p110β-Selective Inhibitors

| Compound | Biochemical IC50 (nM) | Selectivity Ratio (vs. p110α) | Cellular Assay EC50 | Key Findings | Development Stage |

|---|---|---|---|---|---|

| KIN-193 | 0.69 nM | 200-fold | Low nanomolar range | Efficacy in PTEN-null xenografts; broad cell line panel correlation with PTEN status | Preclinical |

| This compound | ~5 nM | >100-fold | Variable across cell types | Established p110β role in platelet function; antithrombotic effects | Research tool |

| GSK2636771 | Not specified in results | High selectivity | Clinical relevant concentrations | Phase I/II trials in PTEN-deficient advanced solid tumors | Clinical development |

Combination Therapy Strategies

The strategic combination of p110β inhibitors with other targeted agents represents a promising approach to enhance efficacy and overcome resistance:

JNK inhibition in glioblastoma: Combined inhibition of p110β and JNK exhibited synergistic effects on suppressing glioblastoma cell proliferation and migration in vitro and xenograft tumor growth in vivo [6]. This combination blocked lamellipodia and membrane ruffle formation through decreased phosphorylation of Akt, FAK, and zyxin.

Androgen pathway targeting: In prostate cancer, combination of p110β inhibitors with androgen receptor signaling inhibitors may address reciprocal feedback regulation and enhance therapeutic efficacy [1].

Chemotherapy sensitization: The ability of p110β inhibition to reverse P-gp and BCRP-mediated multidrug resistance suggests potential combinations with conventional chemotherapeutic agents [7].

Clinical Challenges and Adverse Effect Management

The clinical development of PI3K inhibitors, including p110β-selective agents, faces several challenges:

Toxicity profiles: Class-specific adverse effects of PI3K inhibitors include hyperglycemia, rash, diarrhea/colitis, hepatotoxicity, and hypertension [3]. These toxicities are mostly on-target and immune-mediated, requiring careful management in clinical applications.

Therapeutic windows: The ubiquitous expression of p110β raises concerns about mechanism-based toxicities, though the specific functional roles of p110β in different tissues may create therapeutic opportunities [3] [1].

Biomarker development: Identification of robust predictive biomarkers beyond PTEN status remains challenging. Additional factors such as genetic context, tissue of origin, and compensatory pathways may influence therapeutic response.

Experimental Methodologies for p110β Research

Biochemical and Cellular Assays

The study of p110β function and inhibition requires specialized experimental approaches:

ADP-Glo Kinase Assay: This luminescent kinase assay measures ADP production, which is converted to ATP and then to light by Ultra-Glo Luciferase, with the signal positively correlating with kinase activity [8]. Commercial PI3Kβ (p110β/p85α) assay kits are available that utilize this technology for high-throughput screening applications [9].

Isoform-specific cellular models: Isogenic human mammary epithelial cells (HMEC) stably expressing myristoylated, constitutively active p110 isoforms enable specific assessment of p110β signaling and inhibition [5]. These systems allow comparison of compound effects across different PI3K isoforms in identical cellular contexts.

TR-FRET-based signaling assays: Time-resolved fluorescence resonance energy transfer (TR-FRET) assays, such as the LanthaScreen technology, enable quantitative measurement of AKT phosphorylation at Thr308 and Ser473 in response to p110β inhibition [5].

Functional Characterization Protocols

Comprehensive evaluation of p110β inhibitors requires multiple complementary approaches:

Kinome-wide selectivity profiling: Interaction profiling against large kinase panels (e.g., 433 kinases using KinomeScan) confirms target specificity and identifies potential off-target effects [5].

Cell proliferation assays: Standardized MTT assays in 2D and 3D culture systems determine anti-proliferative effects across cell line panels, with combination index calculations to assess synergistic interactions [6].

Migration and invasion assessment: Wound healing assays, Boyden chamber assays, and matrigel invasion assays evaluate impacts on cell motility and metastatic potential [6].

Metabolic and signaling studies: Western blotting for phosphorylation status of AKT, FOXO, and other downstream effectors, combined with glucose uptake and metabolic flux assays, provide mechanistic insights into compound actions [7] [6].

The workflow below illustrates a comprehensive approach to evaluating p110β inhibitors:

Diagram 2: A multi-stage workflow for comprehensive evaluation of p110β inhibitors.

In Vivo Evaluation Models

Animal models provide critical preclinical data for p110β-targeted therapies:

PTEN-deficient xenografts: Human tumor cell lines with defined PTEN status (e.g., PC3 prostate cancer, MDA-MB-468 breast cancer) implanted in immunocompromised mice enable assessment of antitumor efficacy [5] [1].

Genetically engineered models: Conditional knockout and transgenic mouse models allow evaluation of p110β inhibition in authentic tumor microenvironments with intact immune systems [1].

Pharmacodynamic biomarkers: Assessment of tumor and normal tissue samples for phosphorylation of AKT, S6, and other downstream effectors confirms target modulation and guides dosing regimens [5].

Conclusion and Future Directions

PI3K p110β represents a critical node in cancer signaling networks, with distinct functions that extend beyond its canonical role as a lipid kinase. The unique dependency of PTEN-deficient cancers on p110β activity provides a strong mechanistic rationale for therapeutic targeting, while kinase-independent functions and tissue-specific roles add complexity to its biological functions. The ongoing development of p110β-selective inhibitors offers promising therapeutic opportunities, particularly in combination strategies that address compensatory pathways and resistance mechanisms.

Future research directions should focus on several key areas:

- Biomarker refinement beyond PTEN status to identify patient populations most likely to benefit from p110β inhibition

- Mechanistic studies to fully elucidate kinase-independent functions and their therapeutic implications

- Rational combination strategies based on comprehensive understanding of pathway interactions and feedback mechanisms

- Advanced delivery approaches to enhance tumor-specific targeting and minimize mechanism-based toxicities

References

- 1. PI-3 kinase p110β: a therapeutic target in advanced ... [pmc.ncbi.nlm.nih.gov]

- 2. Dynamics of GFP-Fusion p α and 110 Isoforms of... p 110 β [pubmed.ncbi.nlm.nih.gov]

- 3. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on the PI3K/AKT signaling pathway in ... [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of an isoform-selective inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 6. PI3K p110β isoform synergizes with JNK in the regulation of ... [jeccr.biomedcentral.com]

- 7. The PI subunits, 3 α and K are potential targets for... P 110 P 110 β [molecular-cancer.biomedcentral.com]

- 8. PI3K (p110β/p85α) Protocol [promega.com]

- 9. PI3Kβ (p110β/p85α) Assay Kit PI3 Kinase 79802 [bpsbioscience.com]

Comprehensive Technical Guide: TGX-221 as a Therapeutic for PTEN-Deficient Cancers

Introduction and Scientific Rationale

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is one of the most frequent events in human cancers. PTEN (Phosphatase and TENsin homolog) acts as a crucial tumor suppressor by negatively regulating this pathway through its lipid phosphatase activity, converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) back to phosphatidylinositol (4,5)-bisphosphate (PIP2) [1]. This conversion prevents persistent activation of downstream oncogenic signaling. Loss of PTEN function, which occurs with high frequency in advanced prostate cancers (40-60%), glioblastomas, and other malignancies, results in unchecked PIP3 accumulation and constitutive activation of the PI3K-AKT-mTOR signaling cascade [1] [2]. This creates a dependency on specific PI3K isoforms for tumor survival and growth.

Research has revealed that PTEN-deficient cancers develop a unique dependency on the p110β catalytic subunit (encoded by PIK3CB) rather than the more commonly mutated p110α subunit (PIK3CA) [2]. This unexpected finding demonstrated that although p110α activation is required to sustain PIK3CA-mutant tumors, PTEN-deficient tumors depend instead on p110β signaling [2]. This essential function of PIK3CB in PTEN-deficient cancer cells requires its lipid kinase activity, providing a strong rationale for developing p110β-specific inhibitors for treating PTEN-deficient cancers [2]. TGX-221 is a potent, selective, and cell membrane permeable inhibitor that specifically targets the PI3K p110β catalytic subunit, making it a promising therapeutic candidate for PTEN-deficient malignancies [3].

This compound: Compound Profile and Mechanism of Action

Chemical Properties and Selectivity

This compound is a synthetic small molecule inhibitor with high specificity for the p110β isoform of class IA PI3Ks. Its chemical structure enables it to competitively inhibit the ATP-binding pocket of p110β, thereby blocking its kinase activity. The compound demonstrates exceptional selectivity for p110β over other PI3K isoforms, with studies indicating significantly reduced activity against p110α, p110δ, and other class I PI3Ks [3]. This selectivity is crucial for minimizing off-target effects and achieving therapeutic efficacy in PTEN-deficient cancers, which specifically depend on p110β signaling.

However, a significant pharmaceutical challenge with this compound is its poor aqueous solubility, which necessitates organic solvents like DMSO or propylene glycol for in vitro and in vivo administration [3]. These formulation issues can cause potential toxicities, including cardiac complications such as arrhythmia and cardiac arrest, when used for intravenous injection in preclinical models [3]. This limitation has spurred the development of novel drug delivery systems to improve its therapeutic index.

Molecular Mechanism of Action

The mechanism of this compound centers on its specific inhibition of p110β, which effectively disrupts the hyperactive PI3K/AKT signaling pathway in PTEN-deficient cells. The molecular mechanism can be summarized as follows:

- Specific p110β Binding: this compound selectively binds to the p110β catalytic subunit of PI3K, inhibiting its lipid kinase activity [3].

- PIP3 Reduction: This inhibition prevents the conversion of PIP2 to PIP3, reducing PIP3 accumulation that occurs due to PTEN loss [1].

- AKT Signaling Inhibition: Reduced PIP3 levels diminish membrane recruitment and activation of AKT, a central node in oncogenic signaling [4] [2].

- Downstream Effects: Inhibition of AKT signaling leads to:

- Cell Cycle Arrest: Through modulation of cyclin-dependent kinases and checkpoint regulators [4].

- Apoptosis Induction: Via caspase-3 activation and modulation of Bcl-2 family proteins [4].

- Inhibition of Invasion/Migration: Through downregulation of matrix metalloproteinases (e.g., MMP9) and other invasion mediators [4].

The following diagram illustrates this core signaling pathway and this compound's mechanism of action:

Diagram 1: this compound mechanism of action in PTEN-deficient cells. This compound selectively inhibits p110β, disrupting oncogenic PI3K/AKT/mTOR signaling.

Quantitative Efficacy Data Across Cancer Models

This compound has demonstrated significant anti-tumor efficacy across various PTEN-deficient cancer models. The table below summarizes key quantitative findings from preclinical studies:

Table 1: Summary of this compound Efficacy in Preclinical Cancer Models

| Cancer Type | Cell Line/Model | Key Findings | Dosage/IC50 | Reference |

|---|

| Glioblastoma | U87 MG | - Inhibited cell proliferation

- Induced apoptosis

- Inhibited migration & invasion | IC50: ~40 µM | [4] | | Glioblastoma | U251 | - Inhibited cell proliferation

- Induced apoptosis

- Inhibited migration & invasion | IC50: ~100 µM | [4] | | Prostate Cancer | PTEN-deficient xenografts | - Significant decrease in xenograft tumor growth in nude mice | N/A | [4] | | Gastric Cancer | Multiple GC cell lines | - Inhibited GC cell growth

- Induced apoptosis in vitro | 10 µM | [5] |

The data reveal differential sensitivity to this compound across cancer types and cell lines. For instance, U87 MG glioblastoma cells (IC50 ~40 µM) were more sensitive than U251 cells (IC50 ~100 µM) [4]. This variability may reflect differences in genetic background, compensatory pathways, or degrees of pathway dependency. In gastric cancer models, this compound effectively blocked the SP1/PIK3CB/AKT signaling axis, inhibiting cancer cell growth and inducing apoptosis at a concentration of 10 µM [5]. Importantly, in vivo studies using PTEN-deficient prostate cancer xenografts showed that this compound significantly decreased tumor growth compared to solvent controls [4].

Effects on Key Cellular Processes in PTEN-Deficient Cancers

Inhibition of Cell Proliferation and Cell Cycle Progression

This compound exerts potent anti-proliferative effects on PTEN-deficient cancer cells through multiple mechanisms. In glioblastoma models (U87 and U251 cells), treatment with this compound resulted in dose-dependent inhibition of cell viability as measured by CCK-8 assays [4]. The anti-proliferative effects were further confirmed using 5-ethynyl-2'-deoxyuridine (EdU) incorporation assays, which showed a significant reduction in the percentage of EdU-positive cells following this compound treatment [4]. This indicates impaired DNA synthesis and cell proliferation.

Cell cycle distribution analysis by flow cytometry revealed that this compound treatment causes G1 phase cell cycle arrest in PTEN-deficient glioblastoma cells [4]. The percentage of cells in G1 phase increased compared to control groups, while the percentage of cells in S and G2 phases decreased correspondingly [4]. This cell cycle arrest contributes to the overall anti-proliferative effects observed with this compound treatment.

Induction of Apoptosis

This compound effectively induces programmed cell death in PTEN-deficient cancer models. Flow cytometry analyses using Annexin V/PI staining demonstrated that the apoptosis rate increases significantly with increasing this compound concentrations in glioblastoma cells [4]. At the molecular level, this apoptotic response is associated with caspase-3 activation, as evidenced by increased levels of cleaved caspase-3 upon this compound treatment [4]. Additionally, this compound treatment in gastric cancer cells induced apoptosis in vitro, further supporting its pro-apoptotic effects across different cancer types [5].

Inhibition of Migration and Invasion

Beyond its effects on cell proliferation and survival, this compound also impairs metastatic potential in PTEN-deficient cancer cells. Migration and invasion assays using Transwell chambers demonstrated that this compound treatment significantly inhibits both migration and invasion capabilities of glioblastoma cells [4]. These anti-metastatic effects are associated with downregulation of matrix metalloproteinases, including MMP9, which play crucial roles in extracellular matrix degradation and tumor cell invasion [4].

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assays

CCK-8 (Cell Counting Kit-8) Assay Protocol [4]:

- Cell Seeding: Plate approximately 8×10³ cells in 100 µL of complete medium per well of a 96-well plate.

- Drug Treatment: Add this compound at desired concentrations (typically ranging from 0-100 µM depending on cell line sensitivity). Include DMSO vehicle controls.

- Incubation: Incubate cells for desired treatment duration (24-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

- CCK-8 Addition: Add 100 µL of fresh medium containing 5 µL of CCK-8 solution to each well.

- Signal Development: Incubate plates at 37°C for 30 minutes to 4 hours, protected from light.

- Absorbance Measurement: Measure absorbance at 450 nm using a spectrophotometric plate reader.

- Data Analysis: Calculate cell viability relative to vehicle controls and determine IC₅₀ values using appropriate statistical software.

EdU (5-ethynyl-2'-deoxyuridine) Staining Protocol [4]:

- Cell Preparation: Plate 8×10³ cells in 100 µL of medium per well of a 96-well plate.

- Drug Treatment: Treat cells with this compound at various concentrations for 48 hours.

- EdU Labeling: Add 50 µmol/L EdU to cells and incubate for 12 hours at 37°C.

- Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

- Permeabilization: Treat cells with 0.5% Triton X-100 for 20 minutes.

- Staining: Perform Apollo staining reaction according to manufacturer's instructions (30-minute incubation).

- Nuclear Counterstaining: Stain nuclei with 5 µg/mL Hoechst 33342 for 30 minutes.

- Imaging and Analysis: Capture fluorescence images using a fluorescence microscope. Quantify EdU-positive and DAPI-positive cells using ImageJ software. Calculate EdU-labeling index as (EdU-positive cells/DAPI-positive cells) × 100%.

Apoptosis and Cell Cycle Analysis

Annexin V/PI Apoptosis Assay Protocol [4]:

- Cell Treatment: Treat 3×10⁵ or more cells with this compound for 48 hours.

- Cell Harvesting: Collect cells by trypsinization, followed by centrifugation at 1,000 rpm for 5 minutes.

- Washing: Wash cell pellets with cold PBS.

- Staining: Resuspend cells in binding buffer containing Annexin V-FITC and PI according to manufacturer's instructions.

- Incubation: Incubate for 15-20 minutes at room temperature in the dark.

- Flow Cytometry: Analyze stained cells using a flow cytometer within 1 hour.

- Data Interpretation: Identify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Cell Cycle Analysis Protocol [4]:

- Cell Treatment and Harvest: Treat cells with this compound for 48 hours, harvest by trypsinization, and pellet by centrifugation.

- Fixation: Fix cells in 70% ethanol at -20°C for at least 2 hours or overnight.

- Staining: Wash cells with PBS and stain with PI solution containing RNase A for 30 minutes at 37°C in the dark.

- Flow Cytometry: Analyze DNA content using a flow cytometer.

- Data Analysis: Determine percentage of cells in G0/G1, S, and G2/M phases using cell cycle modeling software (e.g., FlowJo).

Migration and Invasion Assays

Transwell Migration/Invasion Assay Protocol [4]:

- Chamber Preparation:

- For invasion assays: Coat Transwell membranes with Matrigel (diluted in serum-free medium) and allow to polymerize at 37°C for 2-4 hours.

- For migration assays: Use uncoated membranes.

- Cell Preparation: Serum-starve cells overnight, then seed into top chambers in serum-free medium containing this compound at desired concentrations.

- Cheamoattractant: Add medium containing 10% FBS to lower chambers as a chemoattractant.

- Incubation: Incubate chambers for 24-48 hours at 37°C in 5% CO₂.

- Fixation and Staining: Remove non-migrated/invaded cells from top membrane surface with cotton swabs. Fix and stain migrated/invaded cells on bottom membrane surface with crystal violet.

- Quantification: Count stained cells under a microscope or dissolve crystal violet in 10% acetic acid and measure absorbance at 590 nm.

Drug Delivery Strategies and Pharmaceutical Development

To overcome the formulation challenges posed by this compound's poor solubility, researchers have developed innovative drug delivery systems. PEG-PCL (polyethylene glycol-polycaprolactone) micelles have been successfully formulated to encapsulate this compound, improving its stability and biodistribution [3]. These micelles form spontaneously in water after co-mixing the drug with the amphiphilic polymer, creating a core-shell structure that accommodates hydrophobic molecules like this compound.

For targeted delivery to prostate cancer cells, researchers have functionalized these nanocarriers with prostate-specific membrane antigen aptamer (PSMAa10) [3]. This active targeting approach leverages the specific expression of PSMA primarily on prostate tissues, with expression in other tissues approximately 1,000-fold less than in the prostate [3]. Fluorescence imaging studies have demonstrated that the cellular uptake of both drug and nanoparticles is significantly improved by these targeted micelles in PSMA-positive cell lines [3].

Pharmacokinetic studies in nude mice have shown that the micelle formulation provides significant advantages over the free drug:

- The area under the plasma concentration-time curve (AUC) was 2.27-fold greater for the micelle formulation compared to the naked drug [3].

- The drug clearance rate was 17.5-fold slower for the micelle formulation [3].

These findings suggest a novel formulation approach for improving site-specific drug delivery of this molecular-targeted prostate cancer treatment, potentially enhancing efficacy while reducing systemic toxicity.

Research Gaps and Future Directions

Despite promising preclinical results, several research gaps remain to be addressed:

- Limited in vivo efficacy data across multiple PTEN-deficient cancer types

- Optimal dosing strategies and treatment schedules尚未完全确定

- Mechanisms underlying differential sensitivity across cancer cell types

- Potential combination therapies with other targeted agents

- Biomarkers for patient stratification beyond PTEN status

Future research should focus on validating these findings in additional PTEN-deficient cancer models, optimizing delivery strategies for clinical translation, and exploring rational combination therapies that may enhance and sustain anti-tumor responses.

Conclusion

References

- 1. How to Target PTEN-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTEN-deficient cancers depend on PIK3CB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prodrug Strategy for PSMA-targeted Delivery of this compound to ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits proliferation and induces apoptosis in ... [pmc.ncbi.nlm.nih.gov]

- 5. SP1 Mediated PIK3CB Upregulation Promotes Gastric ... [jcancer.org]

TGX-221 chemical synthesis and analogs

TGX-221 Profile at a Glance

| Property | Details |

|---|---|

| IUPAC Name | 9-(1-anilinoethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one [1] |

| Molecular Formula | C₂₁H₂₄N₄O₂ [2] [1] |

| Molecular Weight | 364.44 g/mol [2] [1] |

| CAS No. | 663619-89-4 [2] [1] |

| Primary Target & IC₅₀ | PI3K p110β; 5 nM (cell-free assay) [2] |

| Selectivity (vs. p110α) | ~1000-fold [2] |

| Other Isoforms (IC₅₀) | p110δ: 0.1 µM; p110α: 5 µM; p110γ: ≥3.5 µM [1] |

| Solubility | ≥68.7 mg/mL in DMSO (with gentle warming); insoluble in H₂O and ethanol [1] |

Synthesis of this compound & Core Analogs

The synthesis of this compound and its analogs follows a multi-step route beginning with 2-amino-3-bromo-5-methylpyridine [3] [4]. Key modifications are made at Positions 2 and 9 of the pyrido[1,2-a]pyrimidin-4-one core to explore structure-activity relationships and create prodrugs [5] [4].

Core synthesis pathway of this compound and prodrug derivatives.

Key Analog Modifications

- Position 2 (R₁): The morpholine group can be replaced with other heterocycles like 1-methylpiperazine, thiazole-2-amine, or aniline to create new analogs [5].

- Position 9 (R₂): The anilinoethyl group is modified for prodrug development. Adding hydroxyl groups (e.g., TGX-D1 to TGX-D4) enables conjugation to targeting ligands [4]. Replacing the core pyrimidinone with a 4H-benzo[e][1,3]oxazin-4-one scaffold creates isosteric analogs [6] [7].

Key Experimental Protocols

For researchers investigating this compound in biological systems, here are standardized protocols from the literature.

Cell Proliferation Assay (CCK-8)

This method is used to determine the inhibitory effect of this compound on cell viability [8].

- Cell Seeding: Seed approximately 8 × 10³ cells in 100 µL of culture medium per well of a 96-well plate.

- Drug Treatment: Add this compound to the medium at various concentrations. The compound is usually dissolved in DMSO, with a final DMSO concentration not exceeding 0.1-1% [8] [2].

- Incubation: Incubate for a desired period (e.g., 24-72 hours) at 37°C in a 5% CO₂ atmosphere.

- Viability Measurement: Add 100 µL of fresh medium containing 5 µL of CCK-8 solution to each well. Incubate the plate at 37°C for 30 minutes.

- Absorbance Reading: Measure the absorbance at a wavelength of 450 nm using a spectrophotometric plate reader. The IC₅₀ value can be calculated from dose-response curves [8].

Cell Apoptosis Analysis by Flow Cytometry

This protocol assesses the pro-apoptotic effect of this compound [8].

- Treatment: Treat cells (e.g., glioblastoma U87, U251) with this compound at varying concentrations for 48 hours.

- Cell Harvest: Trypsinize, collect, and wash the cells (at least 3 × 10⁵ cells) with cold PBS.

- Staining: Use an Annexin V-FITC/propidium iodide (PI) apoptosis kit. Resuspend the cell pellet in binding buffer, then add Annexin V-FITC and PI solution. Incubate for 15 minutes in the dark at room temperature.

- Analysis: Analyze stained cells using a flow cytometer within 1 hour. Data can be processed with software like FlowJo (version 7.6). Early apoptotic cells are Annexin V+/PI-, while late apoptotic or necrotic cells are Annexin V+/PI+ [8].

Drug Delivery & Prodrug Strategies

Due to this compound's poor solubility and potential off-target effects, advanced delivery systems have been developed to improve its therapeutic index.

- Nanoparticle Delivery (PEG-PCL Micelles): this compound can be encapsulated in PEG-PCL micelles for parenteral delivery. These micelles can be functionalized with the PSMAa10 aptamer for active targeting of prostate cancer cells. This system showed a 2.27-fold greater AUC and a 17.5-fold slower clearance in mice compared to the free drug [3].

- Peptide-Drug Conjugates: A HER2-targeting peptide can be conjugated to a this compound derivative (TGX-D1) via a PSA-cleavable linker. This conjugate remains stable in circulation and is selectively taken up by HER2-positive cancer cells, where the active drug is released by the protease PSA [4].

Advanced formulation strategies to overcome this compound limitations.

Recent Developments in Analog Design

Recent research has focused on creating novel analogs through scaffold modification to further optimize properties.

- 4H-Benzo[e][1,3]oxazin-4-ones Scaffold: A 2022 study reported the replacement of the core 4H-pyrido[1,2-a]pyrimidin-4-one with a 4H-benzo[e][1,3]oxazin-4-one scaffold [6] [7].

- Linker Modification: Analogs containing a –CH(CH₃)NH– linker showed comparable activity to this compound, while those with a –CH(CH₃)O– linker were less active but provided useful structure-activity relationship data [7].

References

- 1. This compound - Potent PI3K Inhibitor [apexbt.com]

- 2. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Prodrug Strategy for PSMA-targeted Delivery of this compound to ... [pmc.ncbi.nlm.nih.gov]

- 4. Development of a peptide-drug conjugate for prostate ... [pmc.ncbi.nlm.nih.gov]

- 5. of New Synthesis - TGX | De Gruyter Brill 221 Analogs [degruyterbrill.com]

- 6. and biological evaluation of 4H-benzo[e][1,3] oxazin-4-ones... Synthesis [pubmed.ncbi.nlm.nih.gov]

- 7. and biological evaluation of 4H-benzo[e][1,3] oxazin-4-ones... Synthesis [research.monash.edu]

- 8. This compound inhibits proliferation and induces apoptosis in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: PI3K/Akt Pathway Inhibition by TGX-221

Molecular Pharmacology and Mechanism of Action

TGX-221 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) p110β catalytic subunit, demonstrating significant isoform selectivity that makes it a valuable research tool and investigational therapeutic agent. Discovered as part of efforts to target the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer, this compound specifically binds to and inhibits p110β with an IC50 of 5 nM in cell-free assays, showing approximately 1000-fold greater selectivity for p110β over p110α and moderate potency against p110δ (IC50 = 0.1 μM). [1] This exceptional selectivity profile enables precise targeting of p110β-dependent signaling pathways without significantly affecting other class I PI3K isoforms, making this compound particularly useful for deciphering the unique biological functions of p110β in both normal physiology and disease states. [2] [1]

The structural basis for this compound's selectivity stems from its specific interactions with the unique binding pocket of the p110β catalytic subunit. The compound is a synthetic small molecule with a molecular weight of 364.44 g/mol and the chemical formula C21H24N4O2. [1] Its mechanism involves competitive inhibition at the ATP-binding site of p110β, preventing the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition disrupts the downstream activation of Akt and other effectors in the PI3K signaling cascade, ultimately leading to reduced cell proliferation and increased apoptosis in susceptible cancer cells. [2] [3] The compound's cell membrane permeability allows it to effectively access its intracellular target, making it suitable for both cellular and in vivo studies. [2]

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Experimental Context |

|---|---|---|

| IC50 for p110β | 5 nM | Cell-free assay [1] |

| IC50 for p110δ | 0.1 μM | Cell-free assay [1] |

| Selectivity vs p110α | 1000-fold | Cell-free assay [1] |

| Cellular IC50 (LNCaP) | 3.98 ± 0.18 μM | Prostate cancer cell line [1] |

| Cellular IC50 (PC3) | 18.2 ± 0.85 μM | Prostate cancer cell line [1] |

| Cellular IC50 (DU145) | 35.6 ± 0.12 μM | Prostate cancer cell line [1] |

| Solubility in DMSO | 12-50 mg/mL (32.92-137.19 mM) | In vitro formulation [1] |

The functional significance of p110β inhibition is particularly evident in the context of PTEN-deficient cancers. Research has demonstrated that PTEN-deficient tumor cells rely primarily on p110β rather than p110α for signaling and growth, making them exceptionally vulnerable to this compound-mediated inhibition. [2] This dependency arises because PTEN normally dephosphorylates PIP3 back to PIP2, and when PTEN is lost, p110β becomes the dominant driver of PIP3 accumulation and consequent Akt activation. [4] [3] The specificity of this compound for p110β thus enables targeted therapeutic intervention in cancers featuring PTEN loss or mutation, which occur frequently in prostate cancer, glioblastoma, and other malignancies. [2] [4] [3]

Experimental Protocols and Assessment Methods

In Vitro Cellular Assays

Cell Proliferation Assays utilizing sulforhodamine B (SRB) or CellTiter-Glo measurements are employed to evaluate the anti-proliferative effects of this compound across various cancer cell lines. The standardized protocol involves seeding cells in triplicate in 96-well culture plates and allowing them to attach overnight. This compound is then applied at varying concentrations and incubated for 24, 48, and 72 hours. For SRB assay, cells are fixed with 2.5% glutaraldehyde solution for 30 minutes at room temperature, washed with PBS, and stained with 0.1% crystal violet solution for 20 minutes. After extensive washing to remove excess dye, the bound dye is solubilized in 10% acetic acid, and the optical density is measured at 570 nm using a microplate reader. [1] The inhibitory concentration 50% (IC50) values are computed using four-parameter concentration-response curve fitting with appropriate software such as SoftMaxPro. [1]

Western Blot Analysis provides crucial information about this compound's effects on PI3K/Akt pathway signaling. Standard protocols involve lysing cells or tumor tissues with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. After protein quantification, samples are separated by SDS-PAGE and transferred to membranes. Antibodies against key signaling molecules include phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and other downstream effectors. [5] GAPDH serves as a loading control. Images are typically captured using chemiluminescence detection systems such as the ChemiDoc Touch Imaging System. This methodology allows researchers to confirm target engagement by demonstrating reduced phosphorylation of Akt and its substrates following this compound treatment. [5]

Biochemical and In Vivo Assessments

Lipid Kinase Activity Assays measure the direct inhibition of PI3K catalytic activity by this compound. The standard assay evaluates lipid kinase activity using phosphatidylinositol as a substrate, with 100 μM cold ATP instead of 10 μM, 1% DMSO concentration, and [γ-33P]ATP instead of [γ-32P]ATP. Thin-layer chromatography (TLC) plates are quantified using a phosphorimager screen, and IC50 values are determined by non-linear regression analysis based on at least three independent experiments across multiple preparations of recombinant protein. [1] This direct biochemical assessment provides the most accurate measurement of this compound's potency against different PI3K isoforms.

*In Vivo* Pharmacokinetic and Efficacy Studies have been conducted to evaluate this compound's behavior in animal models. Researchers have developed specialized nanoparticle formulation strategies to overcome this compound's poor solubility, which traditionally required organic solvents like DMSO or propylene glycol for intravenous injection that can cause cardiac toxicity. [2] PEG-PCL micelles have been successfully formulated to encapsulate this compound, significantly improving its pharmacokinetic profile. In nude mice, the area under the plasma concentration-time curve (AUC) of the micelle formulation was 2.27-fold greater than the naked drug, while the drug clearance rate was 17.5-fold slower. [2] These advanced delivery systems enable more effective in vivo studies by maintaining therapeutic concentrations for extended periods while reducing potential solvent-related toxicities.

Experimental workflow for evaluating this compound activity, incorporating in vitro, biochemical, and in vivo assessments.

Therapeutic Applications and Translational Research

Role in PTEN-Deficient Cancers

The therapeutic potential of this compound is particularly prominent in PTEN-deficient cancers, where the p110β isoform of PI3K plays a dominant role in driving oncogenic signaling. The phosphatidylinositol 3-kinase pathway is a crucial intracellular signaling network that regulates cell survival, proliferation, and metabolism, with its dysregulation being one of the most common events in human cancers. [4] [3] In normal cellular physiology, PTEN acts as a critical negative regulator of the PI3K pathway by dephosphorylating PIP3 back to PIP2. However, in PTEN-deficient tumors, this braking mechanism is lost, leading to accumulated PIP3 and constitutive activation of downstream signaling through Akt and mTOR. [2] [4] Research has demonstrated that PTEN-deficient cells show exceptional reliance on p110β rather than other PI3K isoforms for maintaining their malignant phenotype, creating a therapeutic window that this compound can exploit. [2]

Evidence supporting this compound's efficacy in prostate cancer models is particularly compelling. In PTEN-deficient prostate cancer cell lines such as LNCaP, this compound demonstrates potent anti-proliferative activity with IC50 values of 3.98 ± 0.18 μM. [1] The differential sensitivity observed across prostate cancer cell lines (PC3: IC50 = 18.2 ± 0.85 μM; DU145: IC50 = 35.6 ± 0.12 μM) reflects their varying genetic backgrounds and dependencies on different PI3K isoforms. [1] Beyond prostate cancer, PTEN deficiencies occur in approximately 50% of endometrial carcinomas, 30-40% of glioblastomas, and significant percentages of breast, ovarian, and colorectal cancers, suggesting broad potential applications for p110β-selective inhibitors like this compound. [4] [3]

Combination Therapy Strategies

Rational combination approaches with this compound have emerged as promising strategies to enhance antitumor efficacy and overcome resistance mechanisms. The PI3K/Akt/mTOR pathway exhibits extensive crosstalk with other signaling networks, including the RAS/RAF/MEK/ERK pathway, creating compensatory activation loops that can limit the efficacy of single-agent targeted therapies. [5] [3] Recent research in head and neck squamous cell carcinoma (HNSCC) models demonstrates that this compound can be effectively combined with other targeted agents, such as EGFR inhibitors, to achieve synergistic antitumor effects. [5] This combination strategy addresses the parallel activation of EGFR-mediated signaling that can bypass sole PI3K inhibition, providing a more comprehensive blockade of oncogenic signaling networks.

The immunomodulatory potential of this compound represents another promising combination avenue. While this compound itself is primarily investigated for its direct antitumor effects, emerging evidence suggests that PI3K inhibitors can modulate the tumor microenvironment and enhance response to immunotherapy. [4] [3] Specifically, inhibition of the PI3K pathway can potentially reverse immunosuppressive conditions and enhance T-cell mediated antitumor immunity. Although clinical validation of this compound in immunotherapy combinations requires further investigation, the expanding landscape of immuno-oncology creates exciting opportunities for p110β-selective inhibitors as components of combination regimens, particularly in immunologically "cold" tumors that are refractory to current immunotherapies.

Table 2: this compound Efficacy in Preclinical Cancer Models

| Cancer Type | Model System | Observed Effects | References |

|---|---|---|---|

| Prostate Cancer | LNCaP, PC3 cells | Inhibition of proliferation; reduction in p110β activity; decreased Akt phosphorylation | [2] [1] |

| Head & Neck Cancer | HNSCC cell lines | Used in combination studies to elucidate PI3K isoform functions | [5] |

| Thrombosis Models | FeCl3-induced arterial thrombosis in mice | Improved integrated blood flow (49% at 1+1 mg/kg, 88% at 3+3 mg/kg); increased bleeding time | [1] |

| Renal Cell Carcinoma | PIK3CAD1067V mutant cells | Inhibition of growth in patient-derived cells with specific p110β mutation | [6] |

Formulation Strategies and Delivery Systems

Nanoparticle-Based Delivery Approaches

The poor aqueous solubility of this compound presents significant challenges for its delivery and therapeutic application, necessitating specialized formulation strategies. Conventional approaches have required organic solvents such as DMSO or propylene glycol for in vitro and in vivo administration, but these excipients can cause undesirable side effects including cardiac toxicity, unconsciousness, arrhythmia, and cardiac arrest. [2] To overcome these limitations, researchers have developed nanoparticle-based delivery systems that enhance this compound's solubility, stability, and tumor-specific delivery while reducing systemic toxicity. Among the most promising approaches are PEG-PCL micelles, which form spontaneously in water when this compound is co-mixed with the amphiphilic block copolymer, creating a biocompatible carrier for this hydrophobic drug. [2]

Polymeric micelles composed of polyethylene glycol (PEG) and polycaprolactone (PCL) offer multiple advantages for this compound delivery. Both PEG and PCL are FDA-approved biocompatible and biodegradable materials with well-established safety profiles. [2] The core-shell structure of these micelles, with a hydrophobic PCL core and hydrophilic PEG corona, provides an ideal environment for encapsulating this compound while maintaining colloidal stability in aqueous environments. After intravenous administration, these nanocarriers preferentially accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect, which exploits the leaky vasculature and impaired lymphatic drainage characteristic of solid tumors. [2] Once accumulated in the tumor microenvironment, the micelles slowly release this compound, ensuring sustained local drug concentrations while minimizing systemic exposure.

Active Targeting Strategies

Ligand-mediated active targeting approaches have been developed to further enhance the specificity and efficacy of this compound delivery. Researchers have functionalized PEG-PCL micelles with prostate-specific membrane aptamer A10 (PSMAa10), which binds with nanomolar affinity to prostate-specific membrane antigen (PSMA), a transmembrane protein highly expressed in prostate tissues. [2] PSMA expression in extraprostatic tissues is approximately 1,000-fold lower than in the prostate, creating exceptional targeting specificity. [2] Fluorescence imaging studies have demonstrated that the cellular uptake of both drug and nanoparticles is significantly improved by these targeted micelles in PSMA-positive cell lines compared to non-targeted systems. [2]

The prodrug strategy represents another innovative approach to improve the stability and delivery efficiency of this compound formulations. By creating prodrug analogues of this compound with enhanced compatibility with the nanoparticle carrier system, researchers have achieved improved drug loading and retention while maintaining therapeutic activity after controlled release and conversion to the active drug. [2] This combination of passive targeting through the EPR effect, active targeting via PSMA-specific aptamers, and prodrug engineering creates a comprehensive delivery platform that addresses multiple challenges simultaneously. These advanced formulation strategies have demonstrated significant pharmacokinetic improvements, with the micellar formulation showing a 2.27-fold greater AUC and 17.5-fold slower clearance compared to the naked drug in nude mice. [2]

Research Applications and Development Directions

Resistance Mechanisms and Biomarkers

Understanding resistance mechanisms to PI3K pathway inhibitors is crucial for optimizing this compound's therapeutic application. Multiple factors contribute to resistance against PI3K inhibitors generally, including PTEN inactivation, which paradoxically can both sensitize cells to p110β inhibition while also driving broader pathway activation that may necessitate combination approaches. [6] Additional resistance mechanisms include feedback upregulation of compensatory pathways such as ERK signaling, enhanced insulin production upon PI3K inhibition, and selection of resistant cell populations during treatment. [5] [6] Research has shown that inhibition of PI3K by selective inhibitors can be insufficient for maximal antitumor activity in some contexts due to persistent Erk phosphorylation, highlighting the importance of combination strategies. [5]

Predictive biomarkers for this compound response are essential for patient stratification and maximizing therapeutic efficacy. The most established biomarker is PTEN deficiency, which confers dependency on p110β signaling and sensitivity to this compound-mediated inhibition. [2] [6] Additionally, specific mutations in the p110β subunit itself, such as the PIK3CAD1067V mutation identified in renal cell carcinoma and EGFR-mutant lung adenocarcinoma, can enhance sensitivity to this compound. [6] Expression of this mutation promotes Erlotinib resistance in EGFR-mutant lung adenocarcinoma cells, which can be overcome by this compound treatment. [6] Other potential biomarkers include elevated PIP3 levels, Akt phosphorylation status, and molecular signatures of p110β dependency, though these require further validation in clinical contexts.

Future Research Directions

The evolving landscape of PI3K inhibitor development continues to reveal new opportunities for this compound and related p110β-selective compounds. While this compound itself has primarily been utilized as a research tool, its pharmacological profile informs the development of next-generation p110β inhibitors with improved drug-like properties. [7] [8] Recent advances in structural biology have elucidated the molecular basis for isoform selectivity, enabling more rational drug design approaches. Additionally, novel therapeutic modalities such as PROTACs (Proteolysis Targeting Chimeras) that target p110β for degradation rather than simple inhibition represent an emerging frontier in PI3K drug development. [8]

Expanded indications beyond oncology also represent promising research directions for this compound. The PI3K/Akt pathway plays crucial roles in neurological disorders, metabolic conditions, and inflammatory diseases, suggesting potential applications in these areas. [9] In neurological contexts, the PI3K/Akt pathway regulates neuronal survival, mitigates inflammation, preserves blood-brain barrier integrity, and exerts neuroprotective effects. [9] While this compound has not been extensively studied in these non-oncological contexts, its precise isoform selectivity may offer advantages for targeting p110β-specific functions in various disease processes without disrupting other PI3K isoforms critical for normal physiological function.

This compound mechanism of action within the PI3K/Akt signaling pathway, showing specific inhibition of p110β.

Conclusion

References

- 1. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Prodrug Strategy for PSMA-targeted Delivery of this compound to ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PI3K/Akt signal transduction for cancer therapy [nature.com]

- 4. PI3K/AKT/mTOR signaling transduction pathway and ... [molecular-cancer.biomedcentral.com]

- 5. PI3K-dependent GAB1/Erk phosphorylation renders head ... [nature.com]

- 6. PI3K Inhibitors in Cancer: Clinical Implications and ... [mdpi.com]

- 7. The Precision-Guided Use of PI3K Pathway Inhibitors for the ... [pmc.ncbi.nlm.nih.gov]

- 8. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]

- 9. PI3K/Akt pathway and neuroinflammation in sepsis-associated ... [pmc.ncbi.nlm.nih.gov]

TGX-221 pyrido[1,2-a]pyrimidinone chemical class

Quantitative Inhibitory Profile of TGX-221

The activity of this compound against different PI3K class I isoforms is primarily measured in cell-free assays using recombinant proteins [1].

| Assay Type | p110β (IC₅₀) | p110δ (IC₅₀) | p110α (IC₅₀) | p110γ (IC₅₀) | Selectivity (p110β vs. p110α) | References |

|---|---|---|---|---|---|---|

| Cell-free biochemical assay | 5 nM / 8.5 nM | 100 nM / 211 nM | ~1,000-10,000 nM | ~1,000-10,000 nM | >1,000-fold | [1] [2] |

| Cell-based assay (Akt phosphorylation in PC-3 cells) | 3-10 nM | - | - | >1,000 nM | - | [2] |

Mechanism of Action and Signaling Pathway

This compound functions by competitively inhibiting the p110β catalytic subunit of Class IA PI3K. In PTEN-deficient cancer cells, the loss of the PTEN tumor suppressor leads to accumulation of the lipid second messenger PIP3, which activates downstream signaling pathways such as AKT/PKB and mTOR, promoting cell survival, proliferation, and growth [3]. This compound specifically blocks p110β-mediated production of PIP3, thereby dampening this oncogenic signaling cascade [4] [5].

The following diagram illustrates the core signaling pathway affected by this compound and its cellular consequences.

This compound inhibits p110β, blocking oncogenic signaling in PTEN-deficient cells.

Key Experimental Protocols

Here are detailed methodologies for key experiments using this compound, as cited in the search results.

Cell Proliferation Assay (CCK-8)

This method is used to determine the anti-proliferative effect of this compound on cancer cells [4].

- Cell Seeding: Seed cells (e.g., U87 or U251 glioblastoma cells) in a 96-well plate at a density of approximately 8x10³ cells per well in 100 µL of culture medium.

- Compound Treatment: Incubate overnight for cell attachment. Add this compound to the medium at different concentrations (e.g., 0-100 µM) and for different time periods (e.g., 24, 48, 72 hours).

- Viability Measurement: At the designated time, add 100 µL of fresh medium containing 5 µL of CCK-8 solution to each well. Incubate the plate at 37°C for 30 minutes.

- Data Analysis: Measure the absorbance at 450 nm using a spectrophotometric plate reader. Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell proliferation) using non-linear regression analysis.

Western Blot Analysis

This protocol assesses the effect of this compound on key signaling proteins and their activation state [4] [5].

- Protein Extraction: Lyse cells treated with this compound (e.g., PC-3 or A498 cells) using RIPA buffer.

- Protein Separation and Transfer: Separate equal amounts of protein by SDS-PAGE and then electroblot onto a polyvinylidene difluoride (PVDF) membrane.

- Antibody Incubation: Block the membrane with 5% non-fat milk. Incubate overnight at 4°C with primary antibodies against targets of interest (e.g., cleaved caspase-3, Bcl-2, p-Akt (Ser473), total Akt, LC3B, MMP9). On the next day, incubate with a fluorescently-labeled secondary antibody for 1 hour.

- Visualization and Analysis: Visualize the protein bands using an infrared imaging system (e.g., LI-COR Odyssey). β-actin is often used as a loading control.

Cell Migration and Invasion Assays (Transwell)

These assays evaluate the inhibitory effect of this compound on cell motility [4].

- Chamber Preparation: Use a Transwell chamber with an 8.0-µm pore polycarbonate membrane. For the invasion assay, coat the membrane with Matrigel; the migration assay uses an uncoated membrane.

- Cell Seeding and Treatment: Seed cells into the top chamber in serum-free medium. Place the chamber into a 24-well plate containing medium with 10% fetal bovine serum as a chemoattractant. This compound is added to the top chamber or both compartments at desired concentrations.

- Incubation and Staining: Incubate the plates for an appropriate time (e.g., 24-48 hours) to allow cells to migrate/invade. Then, fix the cells that have penetrated the membrane and stain them with crystal violet.

- Quantification: Remove the cells from the top surface of the membrane. Quantify the migrated/invaded cells on the underside of the membrane under a microscope.

Therapeutic Applications and Delivery Strategies

Research highlights this compound's potential in targeting specific cancer genotypes and the development of advanced delivery systems to overcome its poor solubility.

- Cancer Selectivity: this compound shows significant selectivity in inhibiting clear cell renal cell carcinoma (ccRCC) with concurrent VHL and SETD2 mutations, and also targets cancers with PTEN and CDKN2A mutations [5]. In glioblastoma, it inhibits proliferation, induces apoptosis, and reduces cell migration and invasion [4].

- Prodrug and Targeted Delivery: To improve its solubility and enable tumor-specific delivery, researchers have developed strategies such as:

- Polymer-based Nanoparticles: Encapsulating this compound in PEG-PCL micelles functionalized with a prostate-specific membrane antigen (PSMA) aptamer for targeted delivery to prostate cancer [3].

- Peptide-Drug Conjugates: Conjugating a this compound derivative to a HER2-targeting peptide via a PSA-cleavable linker for selective activation in the prostate tumor microenvironment [6].

Key Considerations for Researchers

- Solubility and Formulation: this compound has poor aqueous solubility. For in vitro studies, it is typically dissolved in DMSO (e.g., 12-50 mg/mL stock solutions). For in vivo administration in animal models, formulations often use a mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O to create a clear solution [1].

- Key Biological Model: PTEN-deficient cell lines (e.g., LNCaP, PC-3 prostate cancer; U87, U251 glioblastoma) are the most relevant models for studying the specific effects of this compound [4] [1].

References

- 1. This compound | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound | Keap1-Nrf2 Interaction Inhibitor [medchemexpress.com]

- 3. Prodrug Strategy for PSMA-targeted Delivery of this compound to ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits proliferation and induces apoptosis in ... [pmc.ncbi.nlm.nih.gov]

- 5. PI3Kβ Inhibitor TGX221 Selectively Inhibits Renal Cell ... [nature.com]

- 6. Development of a peptide-drug conjugate for prostate ... [pmc.ncbi.nlm.nih.gov]

TGX-221 Nanoparticle Delivery Systems: Platform Comparison

The following table summarizes key characteristics of different nanoparticle platforms developed for TGX-221 delivery, based on published research.

| Nanocarrier Type | Targeting Ligand | Polymer/Lipid Composition | Particle Size | Drug Loading | Key Findings |

|---|---|---|---|---|---|

| PHA Nanoparticles [1] [2] | Not specified | Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) | 195-220 nm | 8.5-8.8% | Sustained this compound release; superior in vitro growth inhibition of cancer cells vs. free drug [1]. |

| Polymeric Micelles [3] [4] | PSMA A10 RNA Aptamer | PEG-PCL (Poly(ethylene glycol)-Poly(ε-caprolactone)) | < 100 nm | Not fully quantified | 2.27x greater AUC, 17.5x slower clearance in mice vs. naked drug; complete blockage of xenograft tumor growth [3] [4]. |

| pH-Sensitive Liposomes [5] | Folic Acid (FA) | FA-PEG-Cholesterol semi-succinate | Uniform size reported | Not fully quantified | Effective internalization by PC-3 cells; inhibition of PI3K/110β; promotion of ER stress-mediated cancer cell death [5]. |

Detailed Experimental Protocols

Formulation of PHA Nanoparticles for this compound Encapsulation

This protocol is adapted from methods used for encapsulating PI3K inhibitors like this compound into PHA nanoparticles [1] [2].

- Objective: To prepare this compound-loaded PHA nanoparticles using a modified emulsion solvent evaporation technique.

- Materials:

- Polymer: Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx).

- Drug: this compound.

- Solvents: Dichloromethane (DCM), chloroform.

- Aqueous Phase: Surfactant solution (e.g., polyvinyl alcohol - PVA).

- Equipment: Probe sonicator, magnetic stirrer, centrifuge.

- Procedure:

- Organic Phase Preparation: Dissolve PHBHHx polymer and this compound drug in DCM or chloroform [2].

- Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant like PVA for stabilization [1].

- Emulsification: Add the organic phase into the aqueous phase under vigorous stirring. Emulsify using a probe sonicator to form a stable oil-in-water (O/W) emulsion [1] [2].

- Solvent Evaporation: Stir the emulsion continuously for several hours to allow organic solvent evaporation, leading to nanoparticle hardening [2].

- Collection & Washing: Collect nanoparticles by centrifugation. Wash pellets with distilled water to remove residual solvent and free drug [1] [2].

- Lyophilization: Freeze-dry washed nanoparticles for long-term storage [2].

In Vivo Efficacy Testing in Xenograft Models

This protocol outlines the evaluation of anti-tumor efficacy for this compound nano-formulations, based on studies of PSMA-targeted nanomicelles [4].

- Objective: To evaluate the in vivo anti-tumor efficacy of targeted this compound nanoparticles in a mouse xenograft model of prostate cancer.

- Materials:

- Animals: Athymic nude mice.

- Cell Lines: PSMA-positive prostate cancer cells (e.g., LNCaP, C4-2, 22RV1).

- Formulations: Targeted nano-TGX221, unconjugated this compound (in propylene glycol), vehicle control.

- Procedure:

- Xenograft Establishment: Inoculate prostate cancer cells subcutaneously into the rear flanks of mice [4].

- Grouping & Dosing: Randomize mice into treatment groups once tumors are palpable (~30 mm³). Administer formulations via tail vein injection twice a week [4].

- Tumor Monitoring: Measure tumor dimensions twice weekly with calipers. Calculate volume using the formula:

(L × W × H × 0.5236)[4]. - Endpoint Analysis: At the study endpoint, euthanize animals and collect tumors and major organs.

This compound Signaling Pathway and Nanoparticle Action Mechanism

The following diagram illustrates the molecular pathway of this compound and how targeted nanoparticles enhance its anti-cancer effects.

Diagram Title: Mechanism of Targeted this compound Nanoparticles in Prostate Cancer Cells

Key Application Notes for Researchers

Polymer Selection Considerations: While PHA polymers like PHBHHx offer excellent biocompatibility and sustained release, their natural hydrophobicity can present formulation challenges. PEG-PCL copolymers are a strong alternative due to their FDA-approved status and "stealth" properties [3] [6].

Critical Quality Attributes: Consistently monitor particle size, polydispersity index (PDI), zeta potential, drug loading efficiency, and encapsulation efficiency during formulation development. Size below 200 nm and low PDI are crucial for maximizing the EPR effect and ensuring batch-to-batch reproducibility [7].

Targeting Ligand Validation: The choice of targeting moiety (e.g., PSMA aptamer vs. folic acid) depends on the specific cancer cell model used. Always confirm the expression of the target receptor (PSMA, folate receptor) in your cell lines before formulating nanoparticles [3] [5] [4].

In Vivo Protocol Specifics: The cited studies used a this compound dose of 100 mg/kg body weight, administered via tail vein injection twice a week in nude mice. Maximum Tolerated Dose (MTD) studies should be conducted prior to efficacy experiments to determine a safe dosing regimen [4].

References to Source Literature

For more detailed information, you may refer to the original publications:

- PSMA-Targeted PEG-PCL Micelles: Mol Pharm. 2012;9(6):1705-1716 [3]. Key for protocol on aptamer-conjugated micelles and in vivo pharmacokinetics.

- PHA Nanoparticles for Sustained Release: Appl Microbiol Biotechnol. 2011;89:1423–1433 [1]. Key for protocol on PHA-based nanoparticle formulation and in vitro sustained release.

- In Vivo Efficacy of Nanomicellar this compound: Prostate. 2015;75(6):593-602 [4]. Key for detailed in vivo xenograft model protocol and efficacy endpoints.

- Folate-Targeted pH-Sensitive Liposomes: Nanoscale Adv. 2025;7, 3267-3280 [5]. Key for an alternative liposomal formulation strategy and ER stress mechanism.

References

- 1. Sustained release of PI3K inhibitor from PHA nanoparticles and in... [link.springer.com]

- 2. Polyhydroxyalkanoate Nanocarriers for Effective Drug Delivery [encyclopedia.pub]

- 3. Prodrug Strategy for PSMA-targeted Delivery of TGX - 221 to Prostate... [pmc.ncbi.nlm.nih.gov]

- 4. Nanomicellar TGX221 blocks xenograft tumor growth of ... [pmc.ncbi.nlm.nih.gov]

- 5. Folate receptor-targeted pH-sensitive liposomes loaded with TGX - 221 ... [pubs.rsc.org]

- 6. Advances in Polyhydroxyalkanoate Nanocarriers for ... [mdpi.com]

- 7. Therapeutic Nanoparticles and Their Targeted Delivery ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Folate Receptor-Targeted pH-Sensitive Liposomes for TGX-221 Delivery in Prostate Cancer Therapy

Background and Significance